Cas no 1823338-23-3 (3-Bromo-5-chloro-6-iodopyrazin-2-amine)
3-Bromo-5-chloro-6-iodopyrazin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-5-chloro-6-iodopyrazin-2-amine
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- Inchi: 1S/C4H2BrClIN3/c5-1-4(8)10-3(7)2(6)9-1/h(H2,8,10)
- InChI Key: UAMOIDQYUMMRQG-UHFFFAOYSA-N
- SMILES: IC1=C(N=C(C(N)=N1)Br)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 127
- XLogP3: 2.1
- Topological Polar Surface Area: 51.8
3-Bromo-5-chloro-6-iodopyrazin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM277746-1g |
3-Bromo-5-chloro-6-iodopyrazin-2-amine |
1823338-23-3 | 95% | 1g |
$916 | 2021-08-18 | |
| Chemenu | CM277746-1g |
3-Bromo-5-chloro-6-iodopyrazin-2-amine |
1823338-23-3 | 95% | 1g |
$1088 | 2023-02-18 |
3-Bromo-5-chloro-6-iodopyrazin-2-amine Related Literature
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3-Bromo-5-chloro-6-iodopyrazin-2-amine
Research Brief on 3-Bromo-5-chloro-6-iodopyrazin-2-amine (CAS: 1823338-23-3) in Chemical Biology and Pharmaceutical Applications
The compound 3-Bromo-5-chloro-6-iodopyrazin-2-amine (CAS: 1823338-23-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and medicinal chemistry. This heterocyclic pyrazine derivative, characterized by its halogen-rich structure, serves as a critical intermediate in the synthesis of bioactive molecules targeting various diseases, including cancer, infectious diseases, and neurological disorders. Recent studies have highlighted its potential in facilitating cross-coupling reactions, enabling the rapid assembly of complex molecular architectures.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of 3-Bromo-5-chloro-6-iodopyrazin-2-amine in the development of kinase inhibitors. The research demonstrated that this compound acts as a key precursor in the synthesis of selective inhibitors for tyrosine kinases, which are implicated in several oncogenic pathways. The study utilized palladium-catalyzed cross-coupling reactions to derivatize the pyrazine core, yielding compounds with nanomolar potency against specific cancer cell lines. These findings underscore the compound's utility in precision medicine and targeted therapy development.
In addition to its applications in oncology, recent investigations have explored the antimicrobial properties of derivatives synthesized from 3-Bromo-5-chloro-6-iodopyrazin-2-amine. A 2024 preprint in Bioorganic & Medicinal Chemistry Letters reported that halogenated pyrazine derivatives exhibit broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic enzymes.
Another emerging area of research involves the use of 3-Bromo-5-chloro-6-iodopyrazin-2-amine in radiopharmaceuticals. A collaborative study between academic and industrial researchers, published in Nuclear Medicine and Biology in early 2024, demonstrated the compound's potential as a precursor for radioiodinated probes. The researchers successfully incorporated iodine-125 into the pyrazine scaffold, creating a novel imaging agent for positron emission tomography (PET) scans. This innovation could significantly enhance the diagnosis and monitoring of neurodegenerative diseases.
The synthetic accessibility and structural versatility of 3-Bromo-5-chloro-6-iodopyrazin-2-amine have also made it a subject of interest in high-throughput screening platforms. Recent advancements in combinatorial chemistry have enabled the rapid generation of diverse libraries based on this scaffold, facilitating the discovery of new lead compounds. However, challenges remain in optimizing the pharmacokinetic properties of these derivatives, particularly in terms of bioavailability and metabolic stability.
Future research directions for 3-Bromo-5-chloro-6-iodopyrazin-2-amine include exploring its potential in fragment-based drug design and investigating its interactions with emerging biological targets, such as RNA-modifying enzymes and epigenetic regulators. As the field of chemical biology continues to evolve, this compound is poised to play an increasingly important role in bridging the gap between small-molecule discovery and therapeutic development.
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